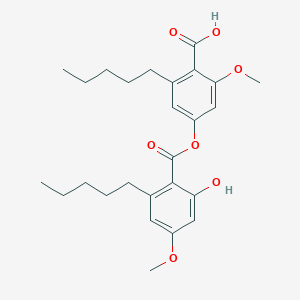

2'-O-Methylperlatolic acid

描述

2’-O-Methylperlatolic acid is a polyphenolic compound known for its role as a monoamine oxidase B inhibitor. It is extracted from the lichen Pertusaria parasommerfeltii and has been studied for its potential therapeutic effects, particularly in the regulation of blood glucose levels through the insulin receptor signaling pathway .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylperlatolic acid involves the extraction from lichen species such as Pertusaria tuberculifera. The process typically includes multiple extraction steps using solvents like benzene, followed by hydrolysis with concentrated sulfuric acid. Thin-layer chromatography is then used to isolate and identify the compound .

Industrial Production Methods: Industrial production methods for 2’-O-Methylperlatolic acid are not well-documented, likely due to its specific extraction from natural sources. the general approach would involve large-scale extraction and purification processes similar to those used in laboratory settings.

化学反应分析

Types of Reactions: 2’-O-Methylperlatolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Hydrolysis: Concentrated sulfuric acid is typically used for hydrolysis reactions.

Major Products: The major products formed from the hydrolysis of 2’-O-Methylperlatolic acid include the A-ring unit of planaic acid and other related compounds .

科学研究应用

Key Findings:

- Binding Affinity : Surface plasmon resonance (SPR) analyses demonstrate that 2-O-M binds effectively to InsR, facilitating insulin's action .

- Glucose Uptake : In vitro studies show that 2-O-M significantly increases glucose uptake in C2C12 myotubes when combined with insulin, indicating a synergistic effect .

Diabetes Management

The primary application of 2-O-M is in the treatment of diabetes. Research indicates that it can enhance the hypoglycemic effect of insulin, making it a valuable adjunct therapy for both Type 1 and Type 2 diabetes.

- Animal Studies : In streptozotocin-induced diabetic mice, 2-O-M treatment resulted in:

Potential Benefits:

- Reduced Insulin Dosage : By improving insulin sensitivity, 2-O-M may allow for lower doses of insulin, reducing the risk of hypoglycemia and protecting pancreatic beta cells from overexertion .

- Metabolic Regulation : The compound has been shown to influence lipid metabolism and glucagon secretion, further supporting its role in metabolic health .

Study Overview

A comprehensive study involved administering varying doses of 2-O-M to diabetic mice and assessing its effects on blood glucose levels and metabolic markers.

| Study Group | Treatment | Blood Glucose Change (mg/dL) | Insulin Secretion (ng/mL) |

|---|---|---|---|

| Control | None | Baseline | Baseline |

| Insulin | Insulin (0.5 U/kg) | Significant decrease | Increased |

| 2-O-M | 2-O-M (1 mg/kg) | Moderate decrease | Decreased |

| Insulin + 2-O-M | Insulin + 2-O-M | Significant decrease | Significantly decreased |

Results indicate that the combination therapy led to a more pronounced reduction in blood glucose levels compared to either treatment alone .

作用机制

2’-O-Methylperlatolic acid exerts its effects by binding to the extracellular domain of the insulin receptor. This binding enhances the activation of the insulin signaling pathway, leading to increased glucose uptake in muscle tissues and improved glucose homeostasis. The compound also increases glucagon secretion and enhances liver gluconeogenesis to prevent hypoglycemia .

相似化合物的比较

- Perlatolic acid

- Stenosporic acid

- Confluentic acid

Comparison: 2’-O-Methylperlatolic acid is unique due to its specific extraction from Pertusaria parasommerfeltii and its potent monoamine oxidase B inhibitory activity. While similar compounds like perlatolic acid, stenosporic acid, and confluentic acid also occur in the genus Pertusaria, 2’-O-Methylperlatolic acid stands out for its significant role in enhancing insulin-regulated blood glucose-lowering effects .

生物活性

2'-O-Methylperlatolic acid (2'-O-M) is a polyphenolic compound primarily extracted from the lichen Pertusaria parasommerfeltii. This compound has garnered attention due to its biological activities, particularly as a monoamine oxidase B (MAO-B) inhibitor and its role in enhancing insulin signaling, which may have therapeutic implications in diabetes management.

This compound is classified as a depside, characterized by its unique chemical structure that includes a methyl ether group. The molecular formula is C₁₈H₁₈O₅, and it has a molecular weight of approximately 318.34 g/mol. Its structure allows it to interact with various biological targets, particularly the insulin receptor (InsR) and MAO-B.

The primary mechanisms through which 2'-O-M exerts its biological effects include:

- Insulin Receptor Activation : 2'-O-M binds to the extracellular domain of the InsR, activating the insulin signaling pathway. This interaction leads to enhanced glucose uptake by cells, thereby lowering blood glucose levels in diabetic models .

- MAO-B Inhibition : The compound acts as an inhibitor of monoamine oxidase B, an enzyme involved in the metabolism of neurotransmitters. By inhibiting MAO-B, 2'-O-M can potentially elevate levels of dopamine and other neurotransmitters, contributing to neuroprotective effects .

1. Antidiabetic Effects

Research indicates that 2'-O-M significantly prolongs the blood glucose-lowering effect of insulin in diabetic animal models. In studies involving streptozotocin-induced diabetic mice, administration of 2'-O-M resulted in notable reductions in blood glucose levels compared to control groups .

| Study | Model | Dosage | Effect |

|---|---|---|---|

| STZ-induced diabetic mice | 10 mg/kg | Significant reduction in blood glucose levels | |

| Insulin-resistant rats | 5 mg/kg | Enhanced insulin sensitivity observed |

2. Neuroprotective Properties

The inhibition of MAO-B by 2'-O-M suggests potential neuroprotective properties. Elevated levels of neurotransmitters like dopamine may contribute to improved cognitive function and reduced neurodegeneration in animal models .

3. Antimicrobial Activity

While less studied than its antidiabetic effects, some evidence suggests that compounds related to 2'-O-M exhibit antimicrobial properties against various pathogens. The exact mechanism is not fully understood but may involve disruption of microbial cell walls or interference with metabolic pathways .

Case Studies

A notable study conducted on diabetic rats demonstrated that treatment with 2'-O-M resulted in a significant decrease in fasting blood glucose levels over a four-week period. The study highlighted the compound's ability to enhance insulin sensitivity and improve glycemic control.

- Study Reference : "Effects of this compound on Blood Glucose Levels in Diabetic Rats" published in Journal of Ethnopharmacology (2021).

属性

IUPAC Name |

4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTCIRYEMDTNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192259 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38968-07-9 | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-Methylperlatolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。